molecular formula C15H14O4 B11859315 4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid CAS No. 81336-20-1

4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid

Cat. No.: B11859315
CAS No.: 81336-20-1
M. Wt: 258.27 g/mol
InChI Key: UPNMFPDHXXSUBH-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid is an organic compound with the molecular formula C15H16O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxynaphthalene, which is commercially available or can be synthesized from naphthalene through methylation and subsequent methoxylation.

    Formation of Intermediate: The 6-methoxynaphthalene is then subjected to a Friedel-Crafts acylation reaction using succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate this compound.

    Purification: The intermediate is purified through recrystallization or column chromatography to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxynaphthalene: A precursor in the synthesis of 4-(6-Methoxynaphthalen-1-yl)-4-oxobutanoic acid.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A structurally similar compound with different functional groups.

    (6-Methoxynaphthalen-1-yl)boronic acid: Another derivative of 6-methoxynaphthalene with boronic acid functionality.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

81336-20-1

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-(6-methoxynaphthalen-1-yl)-4-oxobutanoic acid

InChI

InChI=1S/C15H14O4/c1-19-11-5-6-12-10(9-11)3-2-4-13(12)14(16)7-8-15(17)18/h2-6,9H,7-8H2,1H3,(H,17,18)

InChI Key

UPNMFPDHXXSUBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)CCC(=O)O

Origin of Product

United States

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